3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine

Lipophilicity Medicinal Chemistry Agrochemical Design

3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine is a polyhalogenated pyridine derivative bearing bromine at C3, chlorine at C5, and a trifluoromethylthio (-SCF₃) group at C2 (C₆H₂BrClF₃NS, MW 292.50 g·mol⁻¹, computed LogP 4.11). The -SCF₃ moiety imparts a Hansch hydrophobic constant π = +1.44 and strong electron‑withdrawing properties, which are highly desirable for modulating lipophilicity and metabolic stability in bioactive molecules.

Molecular Formula C6H2BrClF3NS
Molecular Weight 292.50 g/mol
CAS No. 1204234-76-3
Cat. No. B3221058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine
CAS1204234-76-3
Molecular FormulaC6H2BrClF3NS
Molecular Weight292.50 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)SC(F)(F)F)Cl
InChIInChI=1S/C6H2BrClF3NS/c7-4-1-3(8)2-12-5(4)13-6(9,10)11/h1-2H
InChIKeyZVGQQFVTAKKGEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine (CAS 1204234-76-3): A Strategic Building Block for Agrochemical and Pharmaceutical R&D


3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine is a polyhalogenated pyridine derivative bearing bromine at C3, chlorine at C5, and a trifluoromethylthio (-SCF₃) group at C2 (C₆H₂BrClF₃NS, MW 292.50 g·mol⁻¹, computed LogP 4.11) . The -SCF₃ moiety imparts a Hansch hydrophobic constant π = +1.44 and strong electron‑withdrawing properties, which are highly desirable for modulating lipophilicity and metabolic stability in bioactive molecules [1]. The bromine and chlorine substituents further provide orthogonal handles for sequential cross‑coupling reactions, enabling precise molecular editing in lead‑optimization programs.

Why Simple Halopyridines Cannot Substitute for 3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine in Advanced Synthesis


At first glance, 3-bromo-5-chloro-2-(trifluoromethylthio)pyridine might appear interchangeable with common dihalopyridines such as 3-bromo-5-chloropyridine (CAS 73583-39-8) or 2-bromo-5-chloropyridine (CAS 40473-01-6). Such a substitution, however, eliminates the -SCF₃ group, which is the primary driver of differential lipophilicity (computed LogP ≈ 4.11 for the target compound versus ~2.0–2.5 for the non-fluorinated analogs) . The trifluoromethylthio motif also confers superior metabolic stability, resists oxidative degradation, and electronically activates the pyridine ring for regioselective functionalization [1]. Replacing the target compound with a simple dihalopyridine would therefore require additional synthetic steps and compromise the final product's physicochemical profile, increasing both cost and development risk.

Quantitative Differentiation of 3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine from Structural Analogs


Enhanced Lipophilicity: SCF₃ vs. CF₃ and OCF₃ Pyridine Analogs

The -SCF₃ group imparts substantially higher lipophilicity than its carbon (-CF₃) and oxygen (-OCF₃) analogs. The target compound has a computed LogP of 4.11 . In contrast, the analogous 3-bromo-5-chloro-2-(trifluoromethyl)pyridine (CAS 69045-79-0) exhibits a lower LogP of ~2.8 [1], while the hypothetical -OCF₃ analog is predicted to fall in the 3.0–3.2 range. These differences align with the Hansch π constants: +1.44 (SCF₃), +0.88 (CF₃), and +0.39 (OCF₃) [2].

Lipophilicity Medicinal Chemistry Agrochemical Design

Orthogonal Reactivity: Sequential Cross-Coupling Enabled by Bromine and Chlorine Substituents

The compound features bromine at C3 and chlorine at C5. In palladium-catalyzed cross-coupling, C–Br bonds undergo oxidative addition significantly faster than C–Cl bonds, enabling chemoselective sequential functionalization [1]. Typical rate ratios (k_Br/k_Cl) for aryl halides in Suzuki–Miyaura couplings range from 10 to >1000 depending on catalyst and conditions. The -SCF₃ group at C2 further activates the ring toward nucleophilic aromatic substitution. In contrast, the non-fluorinated analog 3-bromo-5-chloropyridine (CAS 73583-39-8) lacks this electronic activation and does not offer the same degree of regiochemical control.

Cross-Coupling Chemoselectivity Molecular Editing

Metabolic Stability: SCF₃ vs. SCH₃ and OCH₃ in Pyridine Derivatives

The -SCF₃ group is markedly more resistant to metabolic oxidation than its non-fluorinated counterparts. While specific data for the target compound are unavailable, class-level studies demonstrate that SCF₃-substituted arenes exhibit significantly longer half-lives in human liver microsome (HLM) assays. In a series of pyridine-based agrochemical leads, the SCF₃ derivative showed <10% metabolism over 60 min, whereas the SCH₃ analog was >80% metabolized under identical conditions [1].

Metabolic Stability Drug Metabolism Agrochemical Persistence

Electronic Effects: Tuning Reactivity via the SCF₃ Substituent

The -SCF₃ group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. Its Hammett σₚ constant is approximately +0.50, compared to +0.54 for -CF₃ and +0.35 for -OCF₃ [1]. This electronic tuning is crucial for subsequent transformations such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross‑couplings. The -SCF₃ group activates the pyridine ring toward nucleophilic attack at positions ortho and para to itself, while the bromine and chlorine provide leaving groups with distinct activation energies [2].

Electronic Properties Hammett Constants Reactivity Modulation

Positional Regiochemistry: C2-SCF₃ vs. C3-SCF₃ and C4-SCF₃ Isomers

The position of the -SCF₃ group on the pyridine ring critically affects both electronic distribution and steric environment. The target compound carries the -SCF₃ group at C2, adjacent to the pyridine nitrogen, which maximizes the electron‑withdrawing effect on the ring and enhances the electrophilicity of the adjacent carbon atoms. In comparison, the C3-SCF₃ isomer (3-(trifluoromethylthio)pyridine, CAS 58313-26-1) exhibits a computed LogP of ~2.8 and reduced activation toward nucleophilic substitution [1]. The C4-SCF₃ isomer (4-(trifluoromethylthio)pyridine) has intermediate properties. Patent literature further indicates that C2-SCF₃ substitution is preferred in several agrochemical fungicide scaffolds for optimal activity [2].

Regiochemistry Structure-Activity Relationship Isomer Comparison

Optimal Application Scenarios for 3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine in R&D


Agrochemical Lead Optimization: Enhancing Foliar Uptake and Long-Lasting Protection

The high lipophilicity (LogP 4.11) of 3-bromo-5-chloro-2-(trifluoromethylthio)pyridine makes it an ideal intermediate for developing fungicides and insecticides with improved cuticular penetration and prolonged residual activity on plant surfaces [1]. Its metabolic stability ensures that the active ingredient remains effective over extended periods, reducing the frequency of application and overall environmental load. Integrating this building block into a pyridine‑carboxamide fungicide scaffold can yield candidates with superior field performance compared to those derived from non‑fluorinated or CF₃‑only analogs [2].

Pharmaceutical Fragment-Based Drug Discovery: Targeting Intracellular Proteins

In fragment‑based drug discovery (FBDD), the combination of orthogonal reactive handles (Br and Cl) and the lipophilic -SCF₃ group allows for efficient fragment elaboration and optimization of physicochemical properties [1]. The enhanced membrane permeability conferred by the SCF₃ moiety is particularly beneficial for targeting intracellular protein–protein interactions or enzymes residing within organelles. Medicinal chemists can exploit the chemoselective cross‑coupling capability to rapidly generate diverse libraries from a single advanced intermediate [3].

Synthesis of Fluorinated Radiopharmaceutical Precursors

The presence of a bromine atom makes this compound amenable to halogen‑exchange reactions for the introduction of radioactive isotopes (e.g., ¹⁸F or ⁷⁶Br) [1]. The -SCF₃ group enhances the metabolic stability of the resulting radiotracer, reducing defluorination and improving imaging contrast in positron emission tomography (PET) studies. This application leverages the combined advantages of the SCF₃ motif and the synthetic flexibility of the halogenated pyridine core.

Materials Science: Precursor for Electron‑Transporting Polymers

The electron‑withdrawing nature of the -SCF₃ group, coupled with the potential for polymerization via the bromine and chlorine substituents, positions this compound as a precursor for electron‑transporting materials in organic electronics [1]. The high electronegativity of the SCF₃ group lowers the LUMO energy level of the resulting polymers, which is desirable for n‑type semiconductors used in organic field‑effect transistors (OFETs) and organic photovoltaics (OPVs).

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